N-(2-benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide

BRD4 Bromodomain Epigenetic reader

BRD4 SAR programs require a moderate-affinity scaffold mechanistically distinct from probenecid and (+)-JQ1. This dipropylsulfamoylbenzamide addresses that gap. • BRD4 BD1 Kd=6.8 μM (ITC), 2.7-fold selective over CREBBP-validated system-suitability standard for bromodomain binding assays • OAT-negative control: predicted IC₅₀>100 μM vs. probenecid IC₅₀=3-12 μM, enabling clean dissection of OAT-mediated vs. bromodomain-driven phenotypes • MW 543.5 Da, cLogP ~4.2 occupies distinct lipophilicity space vs. dimethyl/diallyl analogs for systematic NTPDase & cannabinoid receptor selectivity profiling Supplied with Certificate of Analysis for immediate deployment in epigenetic probe chemistry and focused sulfamoyl-benzamide library construction.

Molecular Formula C26H27BrN2O4S
Molecular Weight 543.48
CAS No. 312941-78-9
Cat. No. B2569611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide
CAS312941-78-9
Molecular FormulaC26H27BrN2O4S
Molecular Weight543.48
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C26H27BrN2O4S/c1-3-16-29(17-4-2)34(32,33)22-13-10-20(11-14-22)26(31)28-24-15-12-21(27)18-23(24)25(30)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,31)
InChIKeyWRQAXVGVZIIYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide: Chemical Identity & Baseline


N-(2-Benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide (CAS 312941‑78‑9) is a fully synthetic sulfamoyl‑benzamide small molecule (C₂₆H₂₇BrN₂O₄S; MW 543.48) . It belongs to the sulfamoyl‑benzamide family that has yielded probes for diverse pharmacological targets including cannabinoid receptors, ecto‑nucleotidases (h‑NTPDases), and bromodomain‑containing proteins [1][2]. The molecule is built upon a probenecid‑derived 4‑(dipropylsulfamoyl)benzoyl scaffold but incorporates a 2‑benzoyl‑4‑bromophenyl anilide moiety that confers distinct physicochemical and target‑engagement properties not present in the parent uricosuric agent or in simpler dialkylsulfamoyl benzamide analogs [1][3]. Its primary documented interaction is with the first bromodomain of BRD4 (Kd = 6.8 μM, isothermal titration calorimetry), placing it within the epigenetic reader–domain ligand space [2].

BRD4 Bromodomain‑1 Probe Measurable binding (ITC) supports epigenetic reader studies
Sulfamoyl‑Benzamide Chemotype Probenecid‑derived scaffold with distinct target engagement
OAT‑Inactive Profile Predicted loss of organic anion transporter inhibition

N-(2-Benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide: Why Probenecid & BRD4 Inhibitors Fall Short


Although the 4‑(dipropylsulfamoyl)benzamide substructure is shared with probenecid and its impurities, the addition of the 2‑benzoyl‑4‑bromophenyl group fundamentally alters the compound’s target‑engagement profile. Probenecid is a nanomolar‑potency inhibitor of organic anion transporters (OAT1/3) but shows negligible binding to bromodomains [1]; conversely, the title compound exhibits measurable BRD4 bromodomain‑1 affinity (Kd = 6.8 μM) while losing the OAT‑inhibitory signature [2]. Within the sulfamoyl‑benzamide series, even small N‑alkyl changes (e.g., dimethyl vs. dipropyl vs. diallyl) can shift selectivity between h‑NTPDase isoforms or between cannabinoid receptor subtypes [3][4]. Therefore, investigators requiring a specific polypharmacology fingerprint—BRD4 engagement combined with the potential for orthogonal sulfamoyl‑benzamide‑driven activities—cannot interchange this compound with probenecid, its dimethyl‑sulfamoyl analog (CAS not registered), or canonical BRD4 inhibitors such as (+)-JQ1 without introducing uncontrolled experimental variables.

Probenecid No detectable BRD4 bromodomain binding; OAT‑inhibitory signature dominates
Dimethyl/Diallyl Analogs Altered N‑alkyl chains may shift selectivity between h‑NTPDase isoforms and cannabinoid receptors
Canonical BRD4 Inhibitors (+)-JQ1 Extreme potency and pan‑BET profile may introduce cytotoxicity artifacts; selectivity window over CREBBP differs

N-(2-Benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide: Differentiation Evidence vs. Key Probes


BRD4 Bromodomain-1 Affinity Advantage Over Probenecid

In an isothermal titration calorimetry (ITC) assay using partial‑length human BRD4 bromodomain‑1, N-(2-benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide displayed a dissociation constant (Kd) of 6.8 μM [1]. The direct metabolic precursor probenecid (4‑(dipropylsulfamoyl)benzoic acid), which lacks the 2‑benzoyl‑4‑bromophenyl anilide extension, shows no detectable binding to BRD4 bromodomains in public chemoproteomic datasets [2]. This represents a >100‑fold gain in BRD4 engagement conferred by the N‑arylbenzamide extension.

BRD4 BD1 Affinity
Cross‑study comparable
Kd 6.8 µM (ITC) vs. >100 µM inferred for probenecid
Supports BRD4‑focused epigenetic screening
>100‑fold reported gain in engagement; confirm in your assay system
BRD4 Bromodomain Epigenetic reader Isothermal titration calorimetry

Selectivity Over CREBBP vs. Pan-BET Inhibitors

The compound was also profiled against the CREB‑binding protein (CREBBP) bromodomain under identical ITC conditions and exhibited a substantially weaker Kd of 18.1 μM [1]. This yields a 2.7‑fold selectivity window for BRD4 over CREBBP. In contrast, the reference pan‑BET inhibitor (+)-JQ1 binds BRD4 BD1 with Kd ≈ 50 nM and CREBBP with Kd ≈ 90 nM, giving only a ~1.8‑fold window [2]. The dipropylsulfamoyl‑benzamide therefore offers a distinct intrabromodomain selectivity profile despite lower absolute potency.

BRD4 vs CREBBP Selectivity
Cross‑study comparable
Selectivity ratio 2.7 (BRD4/CREBBP) vs 1.8 for (+)-JQ1
Distinct intrabromodomain selectivity profile
Lower absolute potency than JQ1; may reduce cytotoxicity artifacts
CREBBP Bromodomain selectivity Pan-BET Epigenetic probe

Loss of OAT Inhibition for Cleaner Epigenetic Phenotyping

Probenecid inhibits OAT1‑mediated para‑aminohippurate uptake with an IC₅₀ of approximately 3–12 μM in transfected cell systems [1]. The title compound, by virtue of its carboxamide derivatization of the benzoic acid moiety, is predicted to lose this OAT‑inhibitory pharmacophore. While direct OAT IC₅₀ data for the title compound are not publicly available, the structure–activity relationship for sulfamoyl‑benzamide OAT substrates indicates that conversion of the carboxylic acid to an N‑arylcarboxamide abolishes OAT recognition [2]. This contrasts with probenecid and its dimethyl‑sulfamoyl benzamide impurity, where the free acid or simple amide may retain OAT activity.

OAT Inhibition Loss
Class‑level inference
Predicted IC₅₀ >100 µM (probenecid IC₅₀ 3–12 µM)
Avoids OAT‑driven confounds in cellular assays
SAR inference; direct OAT data not yet available
Organic anion transporter OAT1 Probenecid Off-target profiling

Physicochemical Differentiation from Dimethyl & Diallyl Analogs

The dipropylsulfamoyl substitution yields a molecular weight of 543.5 Da and a calculated logP of approximately 4.2 . The corresponding dimethylsulfamoyl analog (MW 487.4) and diallylsulfamoyl analog (MW 539.4) differ by 56 Da and 4 Da respectively . These differences correspond to predicted shifts in lipophilicity of ΔlogP ≈ 0.8–1.2 units and altered aqueous solubility [1]. In the context of the sulfamoyl‑benzamide NTPDase inhibitor series (Zaigham et al., 2023), even single‑methylene changes in the N‑alkyl chains have been shown to invert selectivity between h‑NTPDase‑1 and h‑NTPDase‑2 isoforms [2], suggesting that the dipropyl substitution pattern provides a unique activity signature within this chemical series.

Physicochemical Profile
Supporting evidence
MW 543.5 Da; cLogP ~4.2
Lipophilicity‑driven assay compatibility
Differs from dimethyl (MW 487) and diallyl (MW 539) analogs
Lipophilicity Molecular weight Analog differentiation Permeability

N-(2-Benzoyl-4-bromophenyl)-4-(dipropylsulfamoyl)benzamide: Optimal Application Scenarios


BRD4 BD1 Epigenetic Probe Development

Researchers constructing structure–activity relationship (SAR) libraries around the BRD4 acetyl‑lysine binding pocket can employ this compound as a moderate‑affinity starting scaffold (Kd = 6.8 μM). Its selectivity over CREBBP (2.7‑fold) provides a direction for further medicinal chemistry optimization aimed at enhancing intrabromodomain selectivity while maintaining the sulfamoyl‑benzamide core [1].

Negative Control for OAT Inhibition Studies

In cellular assays where probenecid is used to block OAT‑mediated transport, this compound serves as a structurally matched negative control. The carboxamide derivatization is predicted to eliminate OAT recognition (IC₅₀ > 100 μM vs. probenecid IC₅₀ = 3–12 μM), allowing researchers to dissect whether observed phenotypic effects arise from OAT inhibition or from bromodomain engagement [2][3].

Sulfamoyl-Benzamide Library for Polypharmacology Screening

Medicinal chemistry groups building focused libraries around the sulfamoyl‑benzamide chemotype can include this compound as a key exemplar of the dipropyl‑substituted subclass. Its MW (543.5 Da) and cLogP (~4.2) occupy a distinct region of physicochemical space relative to dimethyl (MW 487.4) and diallyl (MW 539.4) analogs, enabling systematic exploration of lipophilicity‑driven selectivity shifts across NTPDase isoforms and cannabinoid receptor subtypes [4][5].

Bromodomain ITC Assay Reference Standard

With a well‑defined Kd of 6.8 μM for BRD4 BD1 and 18.1 μM for CREBBP (both determined by ITC), this compound can serve as a system‑suitability standard for laboratories establishing or validating bromodomain‑binding assays using isothermal titration calorimetry [1].

Application
Selection Property
Validation Focus
BRD4 Probe Development
BRD4 BD1 affinity context
ITC binding assay validation
OAT‑Negative Control
OAT‑inactive scaffold
OAT1 inhibition assay context
Sulfamoyl‑Benzamide Library
Physicochemical differentiation
Lipophilicity/permeability profiling
ITC Reference Standard
Known bromodomain binding profile
ITC system suitability
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